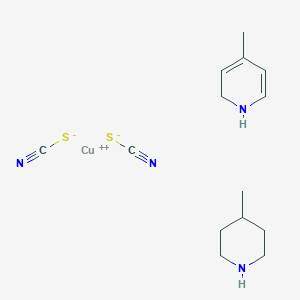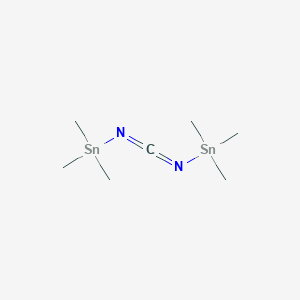
N,N'-bis(trimethylstannyl)methanediimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis(trimethylstannyl)methanediimine is a chemical compound characterized by the presence of two trimethylstannyl groups attached to a methanediimine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(trimethylstannyl)methanediimine typically involves the reaction of trimethylstannyl chloride with methanediimine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of N,N’-bis(trimethylstannyl)methanediimine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The reaction is monitored and controlled using advanced techniques to maintain the desired reaction conditions and product specifications.
化学反应分析
Types of Reactions
N,N’-bis(trimethylstannyl)methanediimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler stannyl derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
N,N’-bis(trimethylstannyl)methanediimine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a precursor for other stannyl compounds.
作用机制
The mechanism of action of N,N’-bis(trimethylstannyl)methanediimine involves its interaction with molecular targets through its stannyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
N,N’-bis(trimethylsilyl)methanediimine: Similar in structure but with silicon instead of tin.
N,N’-bis(trimethylgermyl)methanediimine: Contains germanium in place of tin.
N,N’-bis(trimethylplumbyl)methanediimine: Contains lead instead of tin.
Uniqueness
N,N’-bis(trimethylstannyl)methanediimine is unique due to the presence of tin, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. These properties include higher reactivity and different electronic characteristics, making it valuable for specific applications in synthesis and catalysis.
属性
CAS 编号 |
20706-08-5 |
|---|---|
分子式 |
C7H18N2Sn2 |
分子量 |
367.65 g/mol |
InChI |
InChI=1S/CN2.6CH3.2Sn/c2-1-3;;;;;;;;/h;6*1H3;;/q-2;;;;;;;2*+1 |
InChI 键 |
QQLYBFWNMGFTBM-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)N=C=N[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


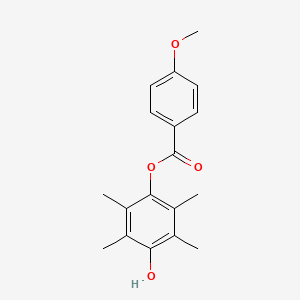
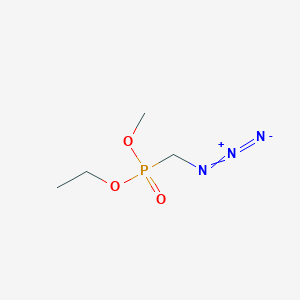
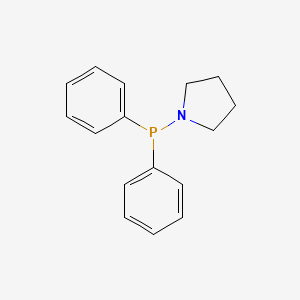

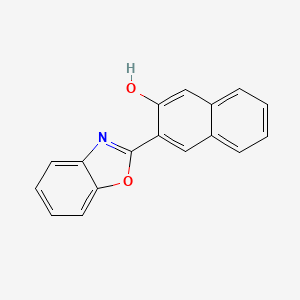

![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
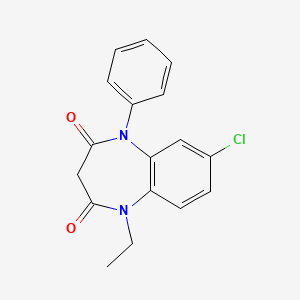
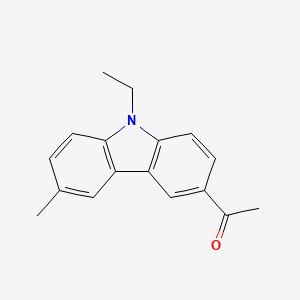

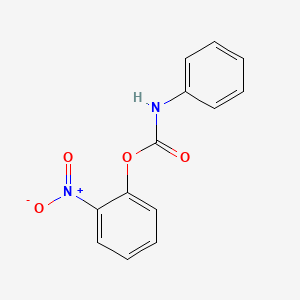
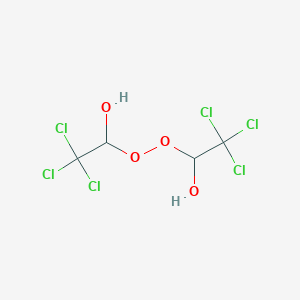
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)
